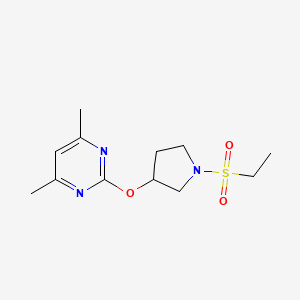

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

Description

Properties

IUPAC Name |

2-(1-ethylsulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-4-19(16,17)15-6-5-11(8-15)18-12-13-9(2)7-10(3)14-12/h7,11H,4-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNREQYXBYTBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(C1)OC2=NC(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Pathways

Synthesis of 1-(Ethylsulfonyl)pyrrolidin-3-ol

The pyrrolidine sulfonamide intermediate is critical for subsequent coupling. A representative procedure involves:

- Sulfonylation of Pyrrolidin-3-ol :

Pyrrolidin-3-ol is treated with ethylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C. The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur of ethylsulfonyl chloride.

$$

\text{Pyrrolidin-3-ol} + \text{ClSO}2\text{Et} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1-(Ethylsulfonyl)pyrrolidin-3-ol}

$$

Yields typically exceed 70% after purification by silica gel chromatography.

Table 1: Optimization of Sulfonylation Conditions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility |

| Base | Triethylamine | Neutralizes HCl |

| Temperature | 0°C → RT | Prevents side reactions |

Preparation of 2-Chloro-4,6-dimethylpyrimidine

The pyrimidine component requires a leaving group (e.g., chloro) for etherification. Two routes are prevalent:

- Chlorination of 2-Hydroxy-4,6-dimethylpyrimidine :

Treatment with phosphorus oxychloride (POCl₃) at reflux (110°C) for 4–6 hours achieves quantitative conversion.

$$

\text{2-HO-4,6-Me}2\text{pyrimidine} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Cl-4,6-Me}2\text{pyrimidine} + \text{H}3\text{PO}_4

$$ - Oxidation of 2-Methylthio-4,6-dimethylpyrimidine :

Chlorine gas in DCM/water at 0°C converts methylthio to chloro groups via intermediate sulfonyl chloride.

Etherification via Nucleophilic Substitution

Coupling the pyrrolidine sulfonamide and chloropyrimidine is achieved under basic conditions:

- Alkaline Conditions :

A mixture of 1-(ethylsulfonyl)pyrrolidin-3-ol (1.2 eq), 2-chloro-4,6-dimethylpyrimidine (1 eq), and potassium carbonate (2 eq) in DMF is heated to 80°C for 12–24 hours. The alkoxide ion generated from the pyrrolidine alcohol displaces the chloride on the pyrimidine.

$$

\text{2-Cl-4,6-Me}2\text{pyrimidine} + \text{1-(EtSO}2\text{)pyrrolidin-3-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Yields range from 65% to 85%, with purity >95% after recrystallization from ethanol.

Table 2: Comparative Analysis of Coupling Methods

| Method | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80°C | 85 | |

| NaH | THF | 60°C | 72 | |

| Cs₂CO₃ | DMSO | 100°C | 78 |

Alternative Strategies

Characterization and Quality Control

Industrial-Scale Considerations

- Cost Efficiency : Chloropyrimidine routes are preferred over Mitsunobu due to lower reagent costs.

- Safety : Ethylsulfonyl chloride requires handling under inert atmosphere due to moisture sensitivity.

- Sustainability : Solvent recovery systems (e.g., DMF distillation) minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the pyrimidine ring or the sulfonyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced pyrimidine derivatives, reduced sulfonyl derivatives.

Substitution Products: Various substituted pyrimidine and pyrrolidine derivatives.

Scientific Research Applications

Research indicates that compounds with similar structures may exhibit various biological activities, particularly in modulating receptor functions. The following applications have been identified:

P2Y Receptor Modulation

Recent studies have highlighted the role of pyrimidine derivatives in modulating purinergic receptors, particularly the P2Y receptor family. For instance, a study involving sulfonylurea derivatives demonstrated their potential as antagonists for the P2Y1 receptor, which is implicated in several physiological processes including platelet aggregation and vascular inflammation. The binding affinity and selectivity of these compounds can be enhanced by structural modifications similar to those found in 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine .

Anticancer Properties

Compounds derived from pyrimidine structures have shown promise in cancer therapy. For example, studies on related compounds have indicated their ability to inhibit tumor growth by interfering with cell signaling pathways associated with cancer cell proliferation and survival. The specific mechanism of action for this compound remains to be fully elucidated but may involve similar pathways .

Case Study 1: P2Y1 Antagonism

A series of experiments evaluated the efficacy of various sulfonylurea derivatives as P2Y1 antagonists using calcium mobilization assays. The results showed that specific structural features significantly impact the inhibitory potential against the P2Y1 receptor. The findings suggest that modifications akin to those in this compound could lead to improved pharmacological profiles .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of 2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The ethylsulfonyl group in the target compound contrasts with the hydrazine-pyranone substituent in compound . Hydrazine derivatives often exhibit antimicrobial activity due to their ability to chelate metal ions or disrupt enzyme function. In contrast, sulfonamide groups (as in the target compound) are associated with kinase inhibition and enhanced pharmacokinetics . The TBDMS-protected hydroxyl group in compound highlights the role of bulky protecting groups in nucleotide chemistry, whereas the ethylsulfonyl group may improve metabolic stability in vivo.

Synthetic Pathways: Compound was synthesized via condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine, followed by cyclization in acidic conditions. This contrasts with the likely sulfonylation and coupling steps required to introduce the ethylsulfonyl-pyrrolidinyloxy moiety in the target compound. The nucleotide analog employs sophisticated phosphoramidite chemistry, emphasizing the diversity of synthetic strategies for pyrimidine derivatives.

Solubility and Reactivity: The ethylsulfonyl group in the target compound is expected to increase polarity and aqueous solubility compared to the tert-butyldimethylsilyl (TBDMS) group in , which is highly lipophilic.

Research Findings and Implications

- Kinase Inhibition Potential: Pyrimidine derivatives with sulfonamide groups (e.g., in c-Met inhibitors) often show strong binding to ATP pockets due to sulfonyl-oxygen interactions with hinge regions .

- Antimicrobial Activity: The absence of a hydrazine or pyranone moiety in the target compound may reduce its antibacterial efficacy compared to compound , but sulfonamide groups could broaden its spectrum against sulfa-sensitive pathogens.

Biological Activity

2-((1-(Ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a complex organic compound with potential applications in medicinal chemistry and materials science. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethylsulfonyl-pyrrolidine moiety. Its molecular formula is , and it has a molecular weight of 270.35 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The ethylsulfonyl group enhances binding affinity to target enzymes through hydrogen bonding and electrostatic interactions.

- Receptor Modulation : The compound may modulate receptor activity, potentially influencing signaling pathways relevant to disease states.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several pathogens.

Antimicrobial Activity

A study examining the antimicrobial properties of similar compounds indicated that derivatives of pyrrolidine exhibit significant activity against both bacterial and fungal strains. For instance, compounds similar to this compound showed minimum inhibitory concentration (MIC) values indicating effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus .

| Pathogen | MIC (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 187 | 10.3 |

| Klebsiella pneumoniae | 220 | 10.3 |

| Staphylococcus aureus | >1000 | 4.4 |

| Aspergillus niger | 1 | 28 |

Case Studies

- Study on Antibacterial Activity : A screening assay revealed that derivatives containing the ethylsulfonyl group demonstrated significant antibacterial properties, inhibiting the type III secretion system in bacteria . This suggests potential applications in treating infections caused by pathogenic bacteria.

- Therapeutic Applications : Research indicates that compounds similar to this compound can serve as scaffolds for drug development aimed at various diseases, including bacterial infections and possibly cancer .

Q & A

Q. What are the key synthetic routes for 2-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine?

The synthesis typically involves multi-step protocols. A common approach starts with 4,6-dimethylpyrimidin-2-ol , which undergoes nucleophilic substitution with 1-bromopyrrolidine to introduce the pyrrolidine moiety. Subsequent sulfonylation with ethylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) forms the ethylsulfonyl-pyrrolidine intermediate. Coupling this intermediate with 4,6-dimethylpyrimidine via an ether linkage requires activation with reagents like NaH or K₂CO₃ in DMF at 60–80°C . Yield optimization often depends on reaction time and stoichiometric control of sulfonyl chloride.

Q. How can researchers characterize the purity and structure of this compound?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry of the pyrrolidine-ether linkage and sulfonyl group placement. For example, the ethylsulfonyl group shows characteristic deshielded protons at δ 1.2–1.4 ppm (CH₃) and δ 3.4–3.6 ppm (SO₂CH₂) .

- Mass spectrometry (HRMS) : Accurate mass determination ensures molecular formula validation (e.g., [M+H]⁺ for C₁₃H₂₂N₄O₃S).

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What safety precautions are critical during handling?

While specific safety data for this compound is limited, structurally similar sulfonamides and pyrimidines require:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential irritant vapors from sulfonyl groups.

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the sulfonyl moiety .

Advanced Research Questions

Q. How can synthetic yield be improved for the sulfonylation step?

Yield challenges arise from competing side reactions (e.g., over-sulfonylation or pyrrolidine ring degradation). Methodological optimizations include:

- Controlled temperature : Maintaining 0–5°C during sulfonyl chloride addition minimizes exothermic side reactions.

- Catalytic DMAP : Enhances sulfonylation efficiency by activating the sulfonyl chloride electrophile .

- In situ monitoring : FTIR or TLC tracking of sulfonamide intermediate formation (e.g., disappearance of –NH stretches at ~3400 cm⁻¹) .

Q. How do structural analogs resolve contradictions in biological activity data?

For example, replacing the ethylsulfonyl group with a morpholine-sulfonyl moiety (as in analog N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)morpholin-1-yl)sulfonyl)phenyl)acetamide) increases water solubility but reduces blood-brain barrier permeability due to higher polarity. Comparative SAR studies using SPR (surface plasmon resonance) or molecular docking can clarify target-binding discrepancies .

Q. What computational methods predict metabolic stability of this compound?

- ADMET prediction : Tools like SwissADME assess metabolic hotspots (e.g., sulfonyl group susceptibility to CYP3A4 oxidation).

- DFT calculations : Evaluate electron density at the pyrrolidine nitrogen to predict susceptibility to N-oxidation .

Q. How can researchers validate target engagement in enzyme inhibition assays?

For kinase inhibition studies (e.g., TrkA or EGFR):

- Kinase-Glo assays : Measure ATP depletion in the presence of varying compound concentrations (IC₅₀ determination).

- Cellular thermal shift assays (CETSA) : Confirm target binding by observing protein stabilization at elevated temperatures .

Methodological Considerations for Data Interpretation

3.1 Addressing contradictory solubility data in different solvents

Discrepancies may arise from polymorphic forms or residual solvents. Use:

- PXRD : Identify crystalline vs. amorphous forms.

- Karl Fischer titration : Quantify water content in DMSO stocks to avoid hydration-induced precipitation .

3.2 Differentiating off-target effects in cell-based assays

Employ orthogonal assays:

- CRISPR-Cas9 knockout models : Confirm phenotype specificity by deleting the putative target gene.

- Proteome-wide profiling : Use affinity pulldown coupled with LC-MS/MS to identify unintended binding partners .

Comparative Table: Key Synthetic Intermediates

| Intermediate | Key Functional Group | Role in Synthesis | Reference |

|---|---|---|---|

| 4,6-Dimethylpyrimidin-2-ol | Hydroxyl-pyrimidine | Nucleophilic substitution | |

| 1-(Ethylsulfonyl)pyrrolidine | Sulfonamide | Electrophilic coupling partner | |

| Pyrimidine-pyrrolidine ether | Ether linkage | Scaffold assembly |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.